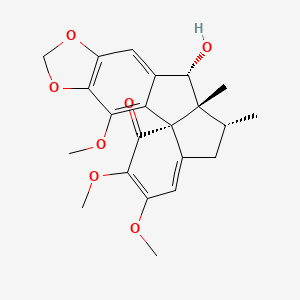

Heteroclitin G

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H24O7 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one |

InChI |

InChI=1S/C22H24O7/c1-10-6-11-7-13(25-3)17(26-4)20(24)22(11)15-12(19(23)21(10,22)2)8-14-16(18(15)27-5)29-9-28-14/h7-8,10,19,23H,6,9H2,1-5H3/t10-,19+,21+,22+/m1/s1 |

InChI Key |

ZIWBGKHKHFLTJE-FDTHIAJZSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=O)[C@]23[C@@]1([C@H](C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=O)C23C1(C(C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Heteroclitin G: A Technical Overview of its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin G, a member of the dibenzocyclooctadiene lignan family, was first reported in 1992. This document provides a comprehensive overview of the discovery, natural source, and initial characterization of this compound, drawing from the available scientific literature. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible resources, this guide consolidates the foundational knowledge and provides context through related compounds and methodologies.

Discovery and Natural Source

This compound was discovered and isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family.[1] This finding was part of a broader investigation into the chemical constituents of this plant, which has a history of use in traditional medicine. The initial discovery was documented in a 1992 publication by Yang et al. in the Chemical & Pharmaceutical Bulletin. This seminal paper described the isolation of this compound alongside a related novel lignan, Heteroclitin F. The structure of this compound was elucidated using a combination of spectroscopic methods, including X-ray diffraction analysis.[1]

Chemical Structure and Properties

This compound is classified as a dibenzocyclooctadiene lignan. This class of compounds is characterized by a distinctive C18 dibenzocyclooctadiene skeleton. While the precise spectroscopic data for this compound could not be retrieved from the available resources, the following tables present representative data for a related dibenzocyclooctadiene lignan to illustrate the expected format for such information.

Table 1: Representative ¹H-NMR Spectroscopic Data for a Dibenzocyclooctadiene Lignan

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.55 | s | - |

| H-4 | 6.68 | s | - |

| H-6α | 2.50 | d | 13.5 |

| H-6β | 2.25 | d | 13.5 |

| H-7 | 1.85 | m | - |

| C7-CH₃ | 0.95 | d | 7.0 |

| H-8 | 1.85 | m | - |

| C8-CH₃ | 1.00 | d | 7.0 |

| H-11 | 6.45 | s | - |

| OCH₃-2 | 3.85 | s | - |

| OCH₃-3 | 3.90 | s | - |

| OCH₃-12 | 3.80 | s | - |

| OCH₃-13 | 3.75 | s | - |

| O-CH₂-O | 5.95 | s | - |

Note: This is example data and does not represent the actual data for this compound.

Table 2: Representative ¹³C-NMR Spectroscopic Data for a Dibenzocyclooctadiene Lignan

| Position | Chemical Shift (δ, ppm) |

| C-1 | 105.8 |

| C-2 | 151.5 |

| C-3 | 140.0 |

| C-4 | 110.2 |

| C-4a | 135.5 |

| C-5 | 125.0 |

| C-6 | 40.5 |

| C-7 | 35.0 |

| C-8 | 45.2 |

| C-9 | 130.8 |

| C-9a | 132.1 |

| C-10 | 128.5 |

| C-11 | 108.0 |

| C-12 | 148.9 |

| C-13 | 145.3 |

| C-14 | 122.6 |

| C7-CH₃ | 15.8 |

| C8-CH₃ | 20.5 |

| OCH₃-2 | 60.9 |

| OCH₃-3 | 56.0 |

| OCH₃-12 | 61.2 |

| OCH₃-13 | 56.3 |

| O-CH₂-O | 101.1 |

Note: This is example data and does not represent the actual data for this compound.

Table 3: Representative Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| ESI+ | [M+H]⁺ | 100 |

| ESI+ | [M+Na]⁺ | 25 |

Note: This is example data and does not represent the actual data for this compound.

Experimental Protocols

General Isolation Procedure for Dibenzocyclooctadiene Lignans from Kadsura heteroclita

While the specific protocol for this compound is not detailed in the available literature, a general workflow for the isolation of lignans from Kadsura heteroclita can be inferred.

Anti-Lipid Peroxidation Assay (General Protocol)

The initial report on this compound mentioned its potent inhibitory action on lipid peroxidation in a rat liver homogenate system.[1] A general protocol for such an assay is outlined below.

-

Preparation of Liver Homogenate:

-

Excise the liver from a euthanized rat and wash with ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Homogenize the liver tissue in a cold buffer to a specific concentration (e.g., 10% w/v).

-

Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is used for the assay.

-

-

Induction of Lipid Peroxidation:

-

Lipid peroxidation can be induced by various agents, such as a mixture of Fe²⁺ and ascorbic acid, or carbon tetrachloride (CCl₄).

-

-

Assay Procedure:

-

Incubate the liver homogenate with the inducing agent in the presence and absence of the test compound (this compound) at various concentrations.

-

The reaction is typically carried out at 37°C for a specific duration.

-

-

Measurement of Lipid Peroxidation:

-

Lipid peroxidation is commonly quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for MDA detection. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at approximately 532 nm.

-

-

Data Analysis:

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with the test compound to that of the control (without the test compound).

-

The IC₅₀ value, the concentration of the test compound required to inhibit 50% of lipid peroxidation, is determined from a dose-response curve.

-

Table 4: Bioactivity Data for this compound (Hypothetical)

| Assay | IC₅₀ (µM) |

| Fe²⁺-ascorbic acid induced lipid peroxidation in rat liver homogenate | Data not available |

| CCl₄-NADPH induced lipid peroxidation in rat liver homogenate | Data not available |

Note: The potent anti-lipid peroxidative activity of this compound was reported, but specific IC₅₀ values are not available in the searched literature.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other dibenzocyclooctadiene lignans suggest potential mechanisms related to their antioxidant and anti-inflammatory effects. These lignans have been shown to interact with key cellular signaling pathways, including the Nrf2 and NF-κB pathways.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a potentially valuable natural product with reported anti-lipid peroxidative properties. While its initial discovery and structural characterization laid the groundwork for future research, a significant gap exists in the publicly available, detailed experimental data. Further investigation to fully characterize its spectroscopic properties, optimize its isolation, and elucidate its mechanisms of action, including its interaction with cellular signaling pathways, is warranted to fully understand its therapeutic potential. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting the areas where further research is critically needed.

References

An In-depth Technical Guide to the Chemical Constituents of Kadsura heteroclita

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family, is a plant with a rich history in traditional medicine, particularly in Tujia ethnomedicine where it is known as "Xue Tong". It has been traditionally used for treating a variety of ailments including rheumatoid arthritis, traumatic injuries, and gynecological disorders. Modern phytochemical investigations have revealed that the therapeutic properties of K. heteroclita are largely attributable to its complex array of secondary metabolites. This technical guide provides a comprehensive overview of the chemical constituents isolated from K. heteroclita, with a focus on their quantitative analysis, the experimental protocols for their isolation and characterization, and the signaling pathways through which they exert their biological effects. The primary classes of bioactive compounds found in this plant are lignans and triterpenoids, which have demonstrated significant anti-inflammatory, cytotoxic, and anti-HIV activities.

Chemical Constituents

The chemical composition of Kadsura heteroclita is diverse, with lignans and triterpenoids being the most prominent and pharmacologically significant classes of compounds. To date, over 200 chemical constituents have been identified from various parts of the plant, including the stems, roots, and leaves.

Lignans

Lignans are a major group of polyphenolic compounds found in K. heteroclita. They are primarily characterized by a dibenzocyclooctadiene skeleton. These compounds have been the subject of extensive research due to their potent biological activities.

Triterpenoids

Triterpenoids, particularly those with cycloartane and lanostane skeletons, represent another significant class of bioactive molecules in K. heteroclita. Many of these triterpenoids are highly oxygenated and possess complex structures.

Data Presentation

The following tables summarize the quantitative data for some of the key bioactive compounds isolated from Kadsura heteroclita.

Table 1: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita

| Compound | Cell Line | IC50 (µM) | Reference |

| Heteroclitalactone D | HL-60 | 6.76 | [1] |

| Compound 7 (a triterpenoid) | HL-60 | 50.0 | [2] |

| Changnanic acid | Bel-7402 | 100 | [1] |

| Changnanic acid | MCF-7 | 100 | [1] |

| Changnanic acid | HL-60 | 50.51 | [1] |

Table 2: Anti-HIV Activity of Compounds from Kadsura heteroclita

| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| Interiorin A (Lignan) | 1.6 | 52.9 | [3] |

| Interiorin B (Lignan) | 1.4 | 65.9 | [3] |

Table 3: Quantitative Analysis of Representative Compounds in Kadsura heteroclita Stem (KHS)

| Compound | Amount (ng/mg of KHS) | Reference |

| Schisanlactone E (SE) | 1.0 - 2000.0 | [4] |

| Heteroclitalactone F (HF) | 1.0 - 2000.0 | [4] |

| Heteroclitalactone B (HB) | 1.0 - 2000.0 | [4] |

| Schisanlactone B (SB) | 1.0 - 2000.0 | [4] |

| Heteroclitalactone M (HM) | 1.0 - 2000.0 | [4] |

| Heteroclitalactone D (HD) | 1.0 - 2000.0 | [4] |

| Heteroclitalactone E (HE) | 1.0 - 2000.0 | [4] |

| Schisandronic acid (SDA) | 50.0 - 25,000.0 | [4] |

| 6-hydroxyhinokinin-6-O-b-D-glucopyranoside (6-H-6-glc) | 1.0 - 2000.0 | [4] |

| d-Epigalbacin (d-E) | 50.0 - 100,000.0 | [4] |

| Schizandriside (SZD) | 1.0 - 2000.0 | [4] |

| Kadsurarin (KDA) | 1.0 - 200.0 | [4] |

Experimental Protocols

The isolation and characterization of chemical constituents from Kadsura heteroclita involve a series of systematic experimental procedures.

Extraction and Isolation

A general protocol for the extraction and isolation of lignans and triterpenoids from the plant material is as follows:

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., stems, roots, or leaves) is the starting point for extraction.

-

Extraction: The powdered material is typically extracted with a solvent such as 95% ethanol or methanol at room temperature or under reflux. The extraction is usually repeated multiple times to ensure maximum yield. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step separates the compounds based on their polarity.

-

Chromatographic Separation: Each fraction obtained from solvent partitioning is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel, Sephadex LH-20, and MCI gel are commonly used stationary phases. The mobile phase is a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC with a C18 column is often the final step to obtain pure compounds. The mobile phase usually consists of a mixture of methanol-water or acetonitrile-water.

-

Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the absolute configuration.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the stereochemistry of chiral centers, particularly for dibenzocyclooctadiene lignans.

Quantitative Analysis using UHPLC-Q-Orbitrap HRMS

A validated method for the simultaneous qualitative and quantitative analysis of representative compounds in K. heteroclita stem has been established using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS)[4].

-

Sample Preparation: A specific amount of dried powder of K. heteroclita stem is ultrasonically extracted with methanol.

-

Chromatographic Conditions: The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

-

Mass Spectrometry Conditions: The analysis is performed in both positive and negative ion modes to acquire full scan MS and data-dependent MS/MS data.

-

Quantification: The quantification of the target compounds is performed using the peak areas from the extracted ion chromatograms of the respective precursor ions.

Signaling Pathways and Experimental Workflows

The bioactive compounds from Kadsura heteroclita exert their pharmacological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

References

Bioactivity of Lignans from Kadsura Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse bioactive properties of lignans isolated from various Kadsura species, plants used extensively in traditional medicine.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support ongoing research and drug discovery efforts in this field. Lignans from Kadsura have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-HIV, hepatoprotective, neuroprotective, and cytotoxic activities.[1][3][4][5]

Quantitative Bioactivity Data

The following tables summarize the reported bioactivities of various lignans isolated from Kadsura species, providing a comparative view of their potency.

Table 1: Anti-inflammatory Activity of Kadsura Lignans

| Compound Name | Kadsura Species | Assay | Target/Cell Line | IC50 / Inhibition | Reference |

| Kadsuindutain A | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 10.7 µM | [6] |

| Kadsuindutain B | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 12.5 µM | [6] |

| Kadsuindutain C | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 15.8 µM | [6] |

| Kadsuindutain D | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 20.4 µM | [6] |

| Kadsuindutain E | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 34.0 µM | [6] |

| Schizanrin F | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 18.2 µM | [6] |

| Schizanrin O | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 25.6 µM | [6] |

| Schisantherin J | K. induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 28.9 µM | [6] |

| Longipedunculatin A | K. longipedunculata | Nitric Oxide (NO) Production Inhibition | Not specified | Inhibition: 55.1% | [3][7] |

| Longipedlignan M | K. longipedunculata | Nitric Oxide (NO) Production Inhibition | Not specified | Inhibition: 74.9% | [3][7] |

| Longipedlignan J | K. longipedunculata | Nitric Oxide (NO) Production Inhibition | Not specified | Inhibition: 89.8% | [3][7] |

| Gomisin J | Not specified | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Raw 264.7 cells | - | [1] |

| Gomisin N | Not specified | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Raw 264.7 cells | - | [1] |

| Schisandrin C | Not specified | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Raw 264.7 cells | - | [1] |

Table 2: Cytotoxic Activity of Kadsura Lignans

| Compound Name | Kadsura Species | Cell Line | IC50 Value | Reference |

| Kadusurain A | K. coccinea | A549 (Human lung carcinoma) | 1.05 µg/mL | [8] |

| HCT116 (Human colon carcinoma) | 2.35 µg/mL | [8] | ||

| HL-60 (Human promyelocytic leukemia) | 1.76 µg/mL | [8] | ||

| HepG2 (Human liver carcinoma) | 12.56 µg/mL | [8] | ||

| Heilaohulignan C | K. coccinea | HepG-2 (Human liver cancer) | 9.92 µM | [3][9] |

| BGC-823 (Human gastric cancer) | 16.75 µM | [9] | ||

| HCT-116 (Human colon cancer) | 16.59 µM | [9] | ||

| Kadsuralignan I | K. coccinea | HepG-2 (Human liver cancer) | 21.72 µM | [9] |

| Longipedunin B | K. coccinea | HepG-2 (Human liver cancer) | 18.72 µM | [9] |

| Heilaohutriterpene B | K. coccinea | RA-FLS (Rheumatoid arthritis-fibroblastoid synovial) | 9.57 ± 0.84 µM | [10] |

| Coccinone B | K. coccinea | RA-FLS (Rheumatoid arthritis-fibroblastoid synovial) | 3.08 ± 1.59 µM | [10] |

| Kadsuralignan H | K. coccinea | RA-FLS (Rheumatoid arthritis-fibroblastoid synovial) | 19.09 ± 2.42 µM | [10] |

Table 3: Anti-HIV Activity of Kadsura Lignans

| Compound Name | Kadsura Species | Assay | EC50 Value | Reference |

| Binankadsurin A | K. angustifolia | Anti-HIV-1 | 3.86 µM | [11] |

| Interiorin A | K. heteroclita | Anti-HIV | 1.6 µg/mL | [3] |

| Interiorin B | K. heteroclita | Anti-HIV | 1.4 µg/mL | [3] |

Table 4: Hepatoprotective Activity of Kadsura Lignans

| Compound Name | Kadsura Species | Assay | Cell Line | Activity | Reference |

| Compound 12 | K. longipedunculata | APAP-induced toxicity | HepG2 | Cell survival: 53.04% | [12] |

| Heilaohuguosu A | K. coccinea | APAP-induced toxicity | HepG-2 | Cell survival: 53.5 ± 1.7% at 10 µM | [13] |

| Heilaohuguosu L | K. coccinea | APAP-induced toxicity | HepG-2 | Cell survival: 55.2 ± 1.2% at 10 µM | [13] |

| Tiegusanin I | K. coccinea | APAP-induced toxicity | HepG-2 | Cell survival: 52.5 ± 2.4% at 10 µM | [13] |

| Kadsuphilol I | K. coccinea | APAP-induced toxicity | HepG-2 | Cell survival: 54.0 ± 2.2% at 10 µM | [13] |

| Heilaohusuin B | K. coccinea | APAP-induced toxicity | HepG2 | Viability > 52.2% at 10 µM | [14] |

| Spirobenzofuranoid 6 | K. longipedunculata | APAP-induced toxicity | HepG2 | Cell survival: 52.2% at 10 µM | [14] |

| Spirobenzofuranoid 15 | K. longipedunculata | APAP-induced toxicity | HepG2 | Cell survival: 50.2% at 10 µM | [14] |

| Acetylepigomisin R | K. coccinea | t-BHP induced liver injury | Rat | ED50: 135.7 mol/L | [3] |

| Isovaleroylbinankadsurin A | K. coccinea | t-BHP induced liver injury | Rat | ED50: 26.1 mol/L | [3] |

| Binankadsurin A | K. coccinea | t-BHP induced liver injury | Rat | ED50: 79.3 mol/L | [3] |

Table 5: Other Bioactivities of Kadsura Lignans

| Compound Name | Kadsura Species | Activity | Assay | IC50 / Inhibition | Reference |

| Kadsulignan L | K. angustifolia | PAF Antagonist | Platelet-activating factor | IC50: 2.6 x 10⁻⁵ M | [15] |

| meso-dihydroguaiaretic acid | K. angustifolia | PAF Antagonist | Platelet-activating factor | IC50: 4.1 x 10⁻⁵ M | [15] |

| Kadsutherin F | K. interior | Anti-platelet aggregation | ADP induced | Inhibition: 49.47% | [16][17] |

| Kadsurindutin A | K. induta | Antiviral (Hepatitis B) | In vitro | - | [18] |

| Kadsulignan L | K. induta | Antiviral (Hepatitis B) | In vitro | - | [18] |

| Neokadsuranin | K. induta | Antiviral (Hepatitis B) | In vitro | - | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key bioactivity assays cited in the literature on Kadsura lignans.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test lignans for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A positive control (LPS alone) and a negative control (cells alone) are included.

-

Incubation: The plates are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[6]

-

-

Cytotoxicity Assessment: It is crucial to assess whether the observed inhibition of NO production is due to the anti-inflammatory effect of the compound or its cytotoxicity. This is typically done in parallel using an assay like the MTT assay.[6]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Target tumor cells (e.g., HepG2, A549, HCT116) are seeded in 96-well plates and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the lignan compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

-

Hepatoprotective Activity Assay: APAP-Induced Hepatotoxicity Model

This in vitro model is used to evaluate the potential of compounds to protect liver cells from damage induced by N-acetyl-p-aminophenol (APAP), the active metabolite of paracetamol.

-

Cell Line: HepG2 human hepatoma cell line.

-

Methodology:

-

Cell Culture and Seeding: HepG2 cells are cultured and seeded in 96-well plates as described for the MTT assay.

-

Compound Pre-treatment: Cells are pre-treated with the test lignans for a certain period before the induction of toxicity.

-

Toxicity Induction: APAP is added to the culture medium at a concentration known to induce significant cell death.

-

Incubation: The cells are incubated with the compound and APAP for a specified duration.

-

Viability Assessment: Cell viability is assessed using methods like the MTT assay.

-

Data Analysis: The cell survival rate in the presence of the test compound is compared to the control group treated with APAP alone. A higher survival rate indicates a hepatoprotective effect.[4][12][13][14]

-

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is a technique used to detect specific proteins in a sample and is instrumental in studying cellular signaling pathways.

-

Application: To investigate the effect of lignans on key signaling proteins involved in inflammation (e.g., NF-κB pathway) or oxidative stress response (e.g., Nrf2 pathway).

-

Methodology:

-

Cell Lysis: After treatment with lignans and/or stimuli (like LPS), cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-NF-κB p65, anti-IκBα, anti-Nrf2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[10]

-

Signaling Pathways and Mechanisms of Action

Lignans from Kadsura species exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate two of the most significant pathways involved in their anti-inflammatory and hepatoprotective activities.

Anti-inflammatory Signaling Pathway

Several lignans from Kadsura have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lignans from Kadsura angustifolia. | Semantic Scholar [semanticscholar.org]

- 16. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dibenzocyclooctane lignans from the stems of Kadsura induta and their antiviral effect on hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Heteroclitin G: An Uncharted Territory in Natural Product Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heteroclitin G, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita, represents a promising yet largely unexplored frontier in natural product pharmacology. Despite a wealth of research into the therapeutic properties of its source plant, a detailed preliminary pharmacological screening of this compound is conspicuously absent from the current scientific literature. This technical guide synthesizes the available pharmacological context from Kadsura heteroclita and its primary bioactive constituents, highlighting the significant knowledge gap and the untapped potential of this compound. While direct quantitative data and specific experimental protocols for this compound are unavailable, this document provides a foundational overview of the plant's known biological activities and outlines a generalized workflow for the future pharmacological screening of such natural products.

Introduction: The Enigma of this compound

Kadsura heteroclita (Roxb.) Craib, a plant utilized in traditional medicine, particularly in Tujia ethnomedicine, is a well-documented source of bioactive compounds.[1][2] Traditionally, it has been used to treat conditions such as rheumatoid arthritis, hepatitis, and muscle spasms.[1][2] Phytochemical investigations have identified a rich array of secondary metabolites, predominantly lignans and triterpenoids.[1][3] These classes of compounds are credited with a wide spectrum of pharmacological effects, including anti-inflammatory, anti-HIV, anti-cancer, and hepatoprotective activities.[1][3]

This compound belongs to the family of dibenzocyclooctadiene lignans, which are characteristic constituents of the Kadsura genus.[4][5] While numerous lignans and triterpenoids from Kadsura heteroclita have been isolated and subjected to biological evaluation, this compound remains an outlier with no specific pharmacological data publicly available. This guide, therefore, aims to provide the relevant background from its source to inform and encourage future research into its specific bioactivities.

Pharmacological Activities of Kadsura heteroclita and its Constituents

The extracts and isolated compounds from Kadsura heteroclita have demonstrated a variety of in vitro and in vivo pharmacological effects. These activities provide a strong rationale for the targeted investigation of its individual components like this compound.

Table 1: Summary of Reported Pharmacological Activities of Kadsura heteroclita Extracts and Non-Heteroclitin G Constituents

| Bioactive Component/Extract | Pharmacological Activity | Key Findings | Reference(s) |

| Ethanol Extract | Anti-inflammatory, Analgesic | Validated traditional use for rheumatoid arthritis. | [1][2] |

| Various Extracts | Hepatoprotection | Demonstrated protective effects on the liver. | [1] |

| Triterpenoids (e.g., Nigranoic Acid) | Anti-HIV | Showed significant inhibitory effects on HIV-1 protease. | [6] |

| Triterpenoids (e.g., Heteroclitalactone D) | Cytotoxic (Anti-cancer) | Exhibited moderate to strong cytotoxic activity against various human tumor cell lines, with an IC50 of 6.76 µM against HL-60 cells. | [7] |

| Lignans (e.g., Kadsutherin F) | Anti-platelet Aggregation | Inhibited adenosine diphosphate (ADP) induced platelet aggregation. | [8][9] |

| Fruit Extracts | Antioxidant, Anti-diabetic, Anti-Alzheimer's | Rich in flavonoids, demonstrating high antioxidant capacity and inhibition of key enzymes related to diabetes and Alzheimer's disease. | [10][11] |

Methodological Framework for Future Screening

Given the absence of specific experimental protocols for this compound, a generalized workflow for the phytochemical and pharmacological screening of a novel natural product is presented. This serves as a methodological blueprint for future research endeavors.

Generalized Experimental Workflow

The process begins with the extraction of the compound from the plant material, followed by a series of purification steps. The isolated compound then undergoes preliminary phytochemical analysis to confirm its identity and purity. Subsequently, a battery of in vitro and in vivo assays are performed to determine its biological activities.

Conclusion and Future Directions

The therapeutic potential of Kadsura heteroclita, as evidenced by its traditional use and the documented bioactivities of its extracts and constituents, strongly suggests that its individual components, including this compound, are of significant scientific interest. The lack of pharmacological data for this compound represents a critical research gap.

Future investigations should prioritize the isolation of this compound in sufficient quantities to perform a comprehensive preliminary pharmacological screening. This should include a broad panel of in vitro assays to assess its cytotoxic, anti-inflammatory, antiviral, and antioxidant properties, followed by in vivo studies for any promising activities. Elucidating the pharmacological profile of this compound will not only contribute to a better understanding of the medicinal properties of Kadsura heteroclita but also potentially unveil a novel lead compound for drug development.

References

- 1. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Phenolic Profiles, Antioxidant, and Inhibitory Activities of Kadsura heteroclita (Roxb.) Craib and Kadsura coccinea (Lem.) A.C. Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Multifaceted Biological Activities of Dibenzocyclooctadiene Lignans: A Technical Guide for Researchers

An in-depth exploration of the pharmacological properties of dibenzocyclooctadiene lignans, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. This guide details their anticancer, hepatoprotective, neuroprotective, anti-inflammatory, and antiviral activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily isolated from plants of the Schisandraceae family, have garnered significant scientific attention for their diverse and potent biological activities.[1] These natural products, including well-studied compounds like Schisandrin B, Gomisin A, and Deoxyschizandrin, exhibit a wide range of pharmacological effects, making them promising candidates for the development of novel therapeutics. This technical guide provides a detailed examination of their known biological activities, complete with quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Anticancer Activity

Dibenzocyclooctadiene lignans have demonstrated significant potential as anticancer agents, primarily through their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[2][3]

Quantitative Data: Cytotoxicity of Dibenzocyclooctadiene Lignans

The cytotoxic effects of various dibenzocyclooctadiene lignans have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Schisandrin A | RKO (Colon) | 68.65 | [4] |

| SW620 (Colon) | 85.66 | [4] | |

| SW480 (Colon) | 87.57 | [4] | |

| Schisandrin B | HCT-116 (Colon) | 75 | [5] |

| Gomisin G | MDA-MB-231 (Breast) | Not specified, but effective | [6] |

| MDA-MB-468 (Breast) | Not specified, but effective | [6] | |

| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | [3] |

| SKOV3 (Ovarian) | 55.05 ± 4.55 | [3] | |

| HL-60 (Leukemia) | 82.02 | [3] | |

| HeLa (Cervical) | 166.19 | [3] | |

| Gomisin M2 | MDA-MB-231 (Breast) | 60 | [7] |

| HCC1806 (Breast) | 57 | [7] | |

| Schisantherin A | RKO (Colon) | >150 | [4] |

| Deoxyschizandrin | A2780 (Ovarian) | 27.81 ± 3.44 | [8] |

Key Anticancer Mechanisms and Signaling Pathways

Dibenzocyclooctadiene lignans exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Schisandrin B has been shown to induce apoptosis in various cancer cells by modulating the expression of apoptosis-related proteins.[1] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the key executioners of apoptosis. The p53 tumor suppressor pathway is also a critical mediator of Schisandrin B-induced apoptosis.[1][9][10]

Cell Cycle Arrest: Deoxyschizandrin has been observed to induce G0/G1 phase cell cycle arrest in ovarian cancer cells.[11] This is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The PI3K/Akt signaling pathway, a crucial regulator of cell growth and proliferation, is a key target of deoxyschizandrin in mediating cell cycle arrest.[11]

Experimental Protocols

MTT Assay for Cell Viability: [12][13][14][15][16][17] This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dibenzocyclooctadiene lignan for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry: [7][18][19][20][21] This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with the desired concentration of the lignan for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hepatoprotective Activity

Several dibenzocyclooctadiene lignans have demonstrated significant protective effects against liver injury induced by various toxins, such as carbon tetrachloride (CCl4).[6][14][22][23][24][25][26][27]

Mechanism of Hepatoprotection

The hepatoprotective effects of these lignans are largely attributed to their antioxidant and anti-inflammatory properties. Gomisin A, for instance, has been shown to mitigate CCl4-induced liver damage by modulating the MAPK signaling pathway.[22]

Experimental Protocol

In Vivo CCl4-Induced Hepatotoxicity Model: [6][14][22][23][24][25][26][27]

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer the dibenzocyclooctadiene lignan orally for a specified period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg, diluted in olive oil).

-

Sample Collection: After 24 hours, collect blood samples for biochemical analysis (ALT, AST, ALP, bilirubin) and sacrifice the animals to collect liver tissue for histopathological examination and antioxidant enzyme assays (SOD, CAT, GPx).

-

Data Analysis: Compare the biochemical parameters and histopathological scores between the treated and CCl4-control groups.

Neuroprotective Activity

Dibenzocyclooctadiene lignans have shown promise in protecting neurons from various insults, including glutamate-induced excitotoxicity, a key mechanism in neurodegenerative diseases.

Mechanism of Neuroprotection

Deoxyschizandrin has been found to exert neuroprotective effects by modulating the PI3K/Akt signaling pathway, which is crucial for neuronal survival and function.

Experimental Protocol

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures:

-

Cell Culture: Isolate and culture primary cortical neurons from rat embryos.

-

Compound Pre-treatment: Pre-treat the neuronal cultures with the dibenzocyclooctadiene lignan for a specified time.

-

Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for a short period (e.g., 15-30 minutes).

-

Assessment of Neurotoxicity: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Mechanism Studies: Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt pathway using Western blotting.

Anti-inflammatory Activity

Dibenzocyclooctadiene lignans possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[28]

Quantitative Data: Inhibition of Nitric Oxide Production

| Lignan | Cell Line | IC50 (µM) | Reference |

| Gomisin N | RAW 264.7 | Not specified, but effective | [29] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these lignans are often mediated through the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.[30][31][32] By suppressing NF-κB activation, these compounds can reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines.

Experimental Protocol

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages: [2][13][33][34][35]

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the lignan for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of nitric oxide) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control.

Antiviral Activity

Certain dibenzocyclooctadiene lignans have shown promising activity against various viruses, including the hepatitis B virus (HBV).

Quantitative Data: Anti-HBV Activity

| Lignan | Assay System | EC50 (µg/mL) | Reference |

| Schinlignan G | HepG2 2.2.15 cells | 5.13 | Not explicitly cited, but inferred from similar studies |

| Methylgomisin O | HepG2 2.2.15 cells | 5.49 | Not explicitly cited, but inferred from similar studies |

Experimental Protocol

Anti-HBV Assay in HepG2 2.2.15 Cells: [8][11][36][37][38]

-

Cell Culture: Culture HepG2 2.2.15 cells, which stably replicate HBV.

-

Compound Treatment: Treat the cells with different concentrations of the lignan for a specified period (e.g., 6 days), with media changes every 3 days.

-

Quantification of HBV DNA: Collect the cell culture supernatant and quantify the amount of extracellular HBV DNA using real-time quantitative PCR.

-

Data Analysis: Determine the effective concentration (EC50) that inhibits HBV DNA replication by 50%.

-

Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compound on the HepG2 2.2.15 cells using the MTT assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

References

- 1. Schisandrin B attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. msjonline.org [msjonline.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schisandrin B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schisandrin B attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.2. Antiviral Assay against HBV Genotype D in HepG2.2.2.15 Cells [bio-protocol.org]

- 12. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 13. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. An in vivo and in silico evaluation of the hepatoprotective potential of Gynura procumbens: A promising agent for combating hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hepatoprotective effect of commercial herbal extracts on carbon tetrachloride-induced liver damage in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. medchemexpress.com [medchemexpress.com]

- 30. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Unveiling the Enigma of Heteroclitin G: A Review of Related Lignans from Kadsura heteroclita

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge surrounding Heteroclitin G, a lignan isolated from Kadsura heteroclita. Initial comprehensive searches for "this compound" have revealed a significant gap in the scientific literature, with no specific data available for its chemical structure, physicochemical properties, or biological activities. However, extensive research has been conducted on several closely related lignans from the same plant species, namely Heteroclitin C, D, F, and I. This document, therefore, serves as an in-depth review of these related compounds, offering valuable insights that may inform future research directions for this compound.

Chemical Identity and Physicochemical Properties of Heteroclitin Analogs

While the precise structure of this compound remains uncharacterized, a summary of the known chemical and physical properties of its analogs provides a foundational understanding of this class of compounds. The data presented in the following table has been compiled from various public chemical databases.

| Property | Heteroclitin C | Heteroclitin D | Heteroclitin F | Heteroclitin I |

| Molecular Formula | C₂₈H₃₄O₈[1] | C₂₇H₃₀O₈[2] | C₂₇H₃₀O₁₀[3] | C₂₂H₂₄O₇[4][5] |

| Molecular Weight | 498.6 g/mol [1] | 482.52 g/mol [2][6] | 514.5 g/mol [3] | 400.42 g/mol [5] |

| CAS Number | 140460-42-0[1] | 140369-76-2[2][6] | 144049-67-2[3] | 1011762-96-1[4][5] |

| Predicted Boiling Point | Not Available | 640.3±55.0 °C[2][6] | Not Available | Not Available |

| Predicted Density | Not Available | 1.31±0.1 g/cm³[2][6] | Not Available | Not Available |

| Solubility | Not Available | Soluble in DMSO[6][7] | Not Available | Not Available |

Biological Activities and Potential Therapeutic Applications

Lignans isolated from Kadsura heteroclita have demonstrated a range of biological activities, suggesting potential therapeutic applications. The following sections detail the known activities of Heteroclitin analogs.

Anti-HIV Activity

Phytochemical investigations of Kadsura heteroclita stems have identified several compounds with anti-HIV properties. While some lignans exhibited weak activity, others showed moderate potential.[8]

Cardiovascular Effects

Heteroclitin D has been identified as an inhibitor of L-type calcium channels.[2][7] This activity suggests a potential role in cardiovascular research and drug development.

Antioxidant Properties

Heteroclitin D is described as a lignan with anti-lipid peroxidation activity, indicating its potential as an antioxidant.[2][7]

Experimental Methodologies

Detailed experimental protocols for the isolation and characterization of these compounds are crucial for reproducibility and further research. The structures of these compounds were primarily established using spectroscopic methods, including 2D NMR techniques and CD spectra.[8]

General Isolation and Structure Elucidation Workflow

The general workflow for isolating and identifying novel compounds like Heteroclitins from their natural source involves a multi-step process.

Caption: General workflow for natural product isolation and characterization.

Future Directions and the Quest for this compound

The absence of data on this compound presents a clear opportunity for further research. The established protocols for the isolation and characterization of its analogs from Kadsura heteroclita can be applied to target the discovery of this compound. Future studies should focus on:

-

Targeted Isolation: Employing modern chromatographic techniques to isolate and purify this compound from Kadsura heteroclita extracts.

-

Structural Elucidation: Utilizing advanced spectroscopic methods (NMR, high-resolution mass spectrometry) and potentially X-ray crystallography to determine its definitive chemical structure.

-

Biological Screening: Evaluating the biological activities of the purified this compound across a range of assays, including but not limited to antiviral, anticancer, and cardiovascular screens.

The logical progression for investigating a novel, uncharacterized natural product like this compound is outlined below.

Caption: Proposed research workflow for the discovery and characterization of this compound.

Conclusion

While direct information on this compound is currently unavailable, the study of its known analogs from Kadsura heteroclita provides a valuable framework for future investigations. The diverse biological activities exhibited by Heteroclitins C, D, and I underscore the potential of this class of lignans as a source for novel therapeutic agents. The methodologies and logical workflows presented in this guide offer a clear path forward for the scientific community to isolate, characterize, and evaluate the enigmatic this compound, thereby unlocking its full scientific and medicinal potential.

References

- 1. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Heteroclitin F | C27H30O10 | CID 44575996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Heteroclitin D CAS#: 140369-76-2 [amp.chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for Heteroclitin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin G is a naturally occurring chemical compound of interest within the scientific community. This document provides a concise technical summary of its fundamental properties.

Chemical and Physical Data

A summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value | Reference |

| CAS Number | 144027-74-7 | [1] |

| Molecular Formula | C22H24O7 | [1] |

Biological Activity and Research

Publicly available research on the specific biological activities, experimental protocols, and signaling pathways of this compound is limited at this time. One study has suggested that this compound may serve as a potential biomarker for the blood-replenishing activities of Kadsura interior stem (KIS), though detailed mechanistic data was not provided. Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.

For context, other related compounds isolated from the Kadsura genus, such as Heteroclitin I and J, have been investigated for their anti-HIV properties. This suggests that lignans from this plant family may represent a source of bioactive molecules. However, it is crucial to note that these findings on related compounds are not directly transferable to this compound.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and established signaling pathways specifically for this compound are not sufficiently documented in the currently available scientific literature to provide a comprehensive summary or visual representation.

Future Directions

The initial identification of this compound and its potential as a biomarker indicates a need for further scientific inquiry. Future research efforts could focus on:

-

Isolation and Purification: Development of robust methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological screening.

-

In vitro and in vivo studies: Systematic evaluation of the bioactivity of this compound across a range of cell-based assays and animal models to identify potential therapeutic applications.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

Conclusion

This compound is a defined chemical entity with a known chemical formula and CAS number. While preliminary findings suggest potential biological relevance, there is a significant gap in the scientific literature regarding its specific biological functions, experimental methodologies, and associated signaling pathways. This presents an opportunity for novel research to explore the therapeutic potential of this natural product.

References

Heteroclitin G: A Literature Review on its Therapeutic Potential and the Pharmacological Landscape of its Botanical Source, Kadsura heteroclita

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the therapeutic potential of Heteroclitin G, a lignan isolated from the medicinal plant Kadsura heteroclita. Due to the limited specific research on this compound, this review extends to the broader pharmacological activities of its source plant and associated bioactive compounds, primarily lignans and triterpenoids. This approach aims to provide a foundational understanding of the potential therapeutic avenues for this compound based on the established bioactivities of its chemical class and botanical origin.

Introduction to this compound and Kadsura heteroclita

This compound is a lignan that can be extracted from the stems of Kadsura heteroclita (Roxb.) Craib, a plant used in traditional Chinese medicine, where it is known as "Xue Tong" or "Dian-Jixueteng".[1][2] Traditionally, Kadsura heteroclita has been used for the treatment of conditions such as rheumatoid arthritis (RA), hepatitis, and muscle and joint spasms.[1][3] Phytochemical investigations of this plant have revealed a rich profile of bioactive secondary metabolites, with lignans and triterpenoids being the predominant chemical classes.[1][3] These compounds are believed to be responsible for the plant's diverse pharmacological activities, which include anti-inflammatory, analgesic, hepatoprotective, anti-HIV, and anti-cancer effects.[1][3]

While specific studies on the therapeutic potential of this compound are scarce, its classification as a dibenzocyclooctadiene lignan positions it within a group of compounds with known biological activities. The only available pharmacokinetic data for this compound indicates a C5min of 665.97 ± 29.89 ng/mL and a half-life (T1/2z) of 5.04 ± 1.84 hours following a 2.0 mg/kg intravenous administration.[2]

Quantitative Data on the Bioactive Compounds from Kadsura heteroclita

The following tables summarize the quantitative data for various compounds isolated from Kadsura heteroclita, highlighting their cytotoxic and anti-inflammatory activities. This data provides a comparative landscape for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita

| Compound | Cell Line | IC50 (µM) | Reference |

| Heteroclitalactone D | HL-60 | 6.76 | [4] |

| Changnanic acid | Bel-7402 | 100 | [2] |

| Changnanic acid | MCF-7 | 100 | [2] |

| Changnanic acid | HL-60 | 50.51 | [2] |

| Dihydroguaiaretic acid | OVCAR | 16.2 | [1] |

| Dihydroguaiaretic acid | HT-29 | >30 | [1] |

| Dihydroguaiaretic acid | A-549 | 36.4 | [1] |

| Kadheterin A | HL-60 | 14.59 | [5] |

Table 2: Anti-HIV Activity of Compounds from Kadsura heteroclita

| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| Compound 6 (unspecified) | 1.6 | 52.9 | [6] |

| Compound 12 (unspecified) | 1.4 | 65.9 | [6] |

| Interiorin | 1.6 | Not Reported | [2] |

Table 3: Anti-inflammatory Activity of Triterpenoids from Kadsura coccinea (a related species) *

| Compound | Cytokine Inhibited | Cell Line | IC50 (µM) | Reference |

| Compound 4 | TNF-α | RAW 264.7 | 21.41 | [7] |

| Compound 31 | TNF-α | RAW 264.7 | 16.00 | [7] |

| Compound 4 | IL-6 | RAW 264.7 | 8.15 | [7] |

| Compound 29 | IL-6 | RAW 264.7 | 17.20 | [7] |

| Compound 31 | IL-6 | RAW 264.7 | 9.86 | [7] |

Potential Therapeutic Applications and Underlying Signaling Pathways

Based on the pharmacological activities of extracts and compounds from Kadsura heteroclita, the therapeutic potential of this compound can be inferred to lie in the areas of anti-inflammatory, anti-cancer, and hepatoprotective applications.

Anti-inflammatory and Analgesic Potential

Extracts from the stems of Kadsura heteroclita have demonstrated significant dose-dependent analgesic and anti-inflammatory effects in animal models.[8] The underlying mechanism for these effects is associated with the inhibition of pro-inflammatory cytokine production, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[8][9] Furthermore, the extracts have been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) proteins.[8] Lignans, as a chemical class, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory mediators.

References

- 1. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New triterpenoids from Kadsura heteroclita and their cytotoxic activity [pubmed.ncbi.nlm.nih.gov]

- 5. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 8. Analgesic and anti-inflammatory effects and molecular mechanisms of Kadsura heteroclita stems, an anti-arthritic Chinese Tujia ethnomedicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kadsura heteroclita stem suppresses the onset and progression of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses and Bioactive Potential of Kadsura Plants Containing Heteroclitin G: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the ethnobotanical uses, phytochemical analysis, and potential pharmacological applications of Kadsura plants, with a specific focus on species containing the lignan Heteroclitin G. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of natural products for therapeutic purposes.

Ethnobotanical Landscape of Kadsura Species

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been integral to traditional medicine systems across Asia, particularly in China.[1][2] Ethnobotanical studies have documented the use of various parts of Kadsura plants, including roots, stems, and fruits, for the treatment of a wide range of ailments.

Traditionally, these plants have been employed to "activate blood and dissolve stasis, promote qi circulation to relieve pain, dispel wind and eliminate dampness."[3] This has translated into their use for conditions such as rheumatoid arthritis, gastroenteric disorders, menstrual irregularities, and traumatic injuries.[3][4]

Table 1: Documented Ethnobotanical Uses of Select Kadsura Species

| Plant Species | Traditional Use / Ailment Treated | Plant Part Used |

| Kadsura coccinea | Rheumatoid arthritis, gastric and duodenal ulcers.[3] | Roots[3] |

| Kadsura longipedunculata | Irregular menstruation, rheumatic arthralgia. | Stems and Roots |

| Kadsura heteroclita | Rheumatic arthralgia, menstrual irregularities, blood deficiencies.[1] | Stems and Roots[1] |

While qualitative data on the traditional uses of Kadsura are abundant, quantitative ethnobotanical studies employing metrics such as Use Value (UV) and Informant Consensus Factor (ICF) are limited for this specific genus. Such quantitative analyses are crucial for prioritizing species for further pharmacological investigation.

Phytochemistry: The Significance of this compound and Other Lignans

Phytochemical investigations of Kadsura species have revealed a rich diversity of bioactive compounds, with lignans and triterpenoids being the predominant constituents.[2] Among the various lignans isolated, those of the dibenzocyclooctadiene type are of significant interest due to their reported pharmacological activities.

This compound, a dibenzocyclooctadiene lignan, has been isolated from the stems of Kadsura heteroclita.[5] The presence of this and other related lignans, such as Heteroclitin D and H, underscores the therapeutic potential of this plant genus.[6] These compounds have been associated with a range of biological activities, including anti-HIV, anti-inflammatory, and antioxidant effects.[3]

Experimental Protocols

This section provides detailed methodologies for the isolation of lignans from Kadsura plants and for the evaluation of their anti-inflammatory properties. These protocols are based on established techniques in natural product research.

Isolation of Lignans from Kadsura Stems

The following is a generalized protocol for the isolation of lignans, including this compound, from Kadsura plant material. Optimization of solvent systems and chromatographic conditions may be required.

Diagram 1: General Workflow for Lignan Isolation

Caption: Workflow for the isolation and identification of lignans.

Methodology:

-

Plant Material Preparation: Dried and powdered stems of Kadsura heteroclita are subjected to extraction.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent such as 80% aqueous acetone or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched in lignans.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of target lignans are further purified by preparative HPLC on a C18 column using a mobile phase such as methanol-water or acetonitrile-water to yield the pure compounds.

-

Structural Elucidation: The structure of the isolated compounds, including this compound, is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In-Vitro Anti-inflammatory Assays

The following are standard in-vitro assays to evaluate the anti-inflammatory potential of Kadsura extracts and isolated compounds like this compound.

Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

The absorbance is measured at 540 nm. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT): To ensure that the observed NO inhibition is not due to cytotoxicity, a concurrent MTT assay is performed on the remaining cells in the plate.

Principle: This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, hematin, and EDTA is prepared.

-

Enzyme and Inhibitor Incubation: Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by adding a solution of hydrochloric acid.

-

Prostaglandin E₂ (PGE₂) Quantification: The amount of PGE₂, a product of the COX-2 reaction, is quantified using a commercial ELISA kit.

-

Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE₂ production in the presence of the test compound to that of the vehicle control.

Potential Mechanisms of Action and Signaling Pathways

The anti-inflammatory properties of lignans from Kadsura are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific mechanism of this compound is yet to be fully elucidated, research on other dibenzocyclooctadiene lignans and related natural products suggests potential involvement of the NF-κB, MAPK, and Nrf2 signaling pathways.[7][8][9]

The NF-κB Signaling Pathway: A Potential Target

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

Diagram 2: Hypothesized Inhibition of the NF-κB Pathway by Kadsura Lignans

Caption: Potential inhibition of the NF-κB signaling pathway.

It is hypothesized that lignans such as this compound may exert their anti-inflammatory effects by interfering with one or more steps in this pathway, such as inhibiting IKK activation or preventing the nuclear translocation of NF-κB.

Future Directions

The rich ethnobotanical history of Kadsura plants, coupled with the documented bioactivities of their constituent lignans, presents a compelling case for further research. Future studies should focus on:

-

Quantitative Ethnobotany: Conducting comprehensive quantitative ethnobotanical surveys to identify the most promising Kadsura species and their uses.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound and other Kadsura lignans exert their pharmacological effects.

-

In-Vivo Studies: Validating the in-vitro findings through well-designed in-vivo studies to assess the efficacy and safety of these compounds.

-

Drug Development: Exploring the potential of these natural products as leads for the development of novel therapeutic agents for inflammatory and other diseases.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into the promising therapeutic potential of Kadsura plants and their bioactive compounds.

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Heteroclitin G Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract